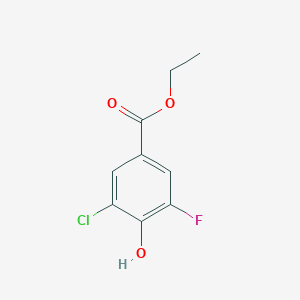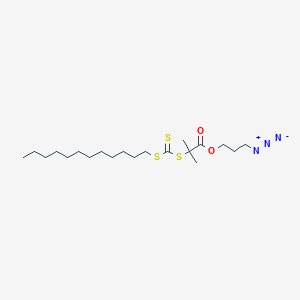
3-azidopropyl 2-dodecylsulfanylcarbothioylsulfanyl-2-methylpropanoate
描述
3-azidopropyl 2-dodecylsulfanylcarbothioylsulfanyl-2-methylpropanoate is a complex organic compound that combines the properties of a thiocarbonothioylthio group and an azido group. This compound is of significant interest in the field of polymer chemistry and click chemistry due to its unique structural features and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-azidopropyl 2-dodecylsulfanylcarbothioylsulfanyl-2-methylpropanoate typically involves a multi-step process. One common route includes the esterification of 2-(Dodecylthiocarbonothioylthio)-2-methylpropionic acid with 3-azido-1-propanol. The reaction conditions often require the use of a catalyst, such as sulfuric acid, and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters, such as temperature and pressure, is crucial for large-scale synthesis.
化学反应分析
Types of Reactions
3-azidopropyl 2-dodecylsulfanylcarbothioylsulfanyl-2-methylpropanoate undergoes various types of chemical reactions, including:
Oxidation: The thiocarbonothioylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The azido group can be reduced to an amine group.
Substitution: The ester linkage can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various esters or amides, depending on the nucleophile used.
科学研究应用
3-azidopropyl 2-dodecylsulfanylcarbothioylsulfanyl-2-methylpropanoate has a wide range of applications in scientific research:
Chemistry: Used as a RAFT (Reversible Addition-Fragmentation chain Transfer) agent in controlled radical polymerization.
Biology: Utilized in click chemistry for bioconjugation and labeling of biomolecules.
Industry: Employed in the synthesis of functional polymers and materials with specific properties.
作用机制
The mechanism of action of 3-azidopropyl 2-dodecylsulfanylcarbothioylsulfanyl-2-methylpropanoate involves its ability to participate in click chemistry reactions, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction forms stable triazole linkages, which are valuable in various applications . The thiocarbonothioylthio group also allows for controlled radical polymerization, enabling the synthesis of polymers with precise molecular weights and architectures .
相似化合物的比较
Similar Compounds
2-(Dodecylthiocarbonothioylthio)-2-methylpropionic acid: Lacks the azido group, limiting its use in click chemistry.
3-Azido-1-propanol: Contains the azido group but lacks the thiocarbonothioylthio group, making it less versatile in polymerization reactions.
Uniqueness
3-azidopropyl 2-dodecylsulfanylcarbothioylsulfanyl-2-methylpropanoate is unique due to its dual functionality, combining the properties of both the thiocarbonothioylthio and azido groups. This allows it to participate in a broader range of chemical reactions and applications compared to its individual components .
属性
分子式 |
C20H37N3O2S3 |
|---|---|
分子量 |
447.7 g/mol |
IUPAC 名称 |
3-azidopropyl 2-dodecylsulfanylcarbothioylsulfanyl-2-methylpropanoate |
InChI |
InChI=1S/C20H37N3O2S3/c1-4-5-6-7-8-9-10-11-12-13-17-27-19(26)28-20(2,3)18(24)25-16-14-15-22-23-21/h4-17H2,1-3H3 |
InChI 键 |
HQKDQLOBIDMFQX-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCSC(=S)SC(C)(C)C(=O)OCCCN=[N+]=[N-] |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
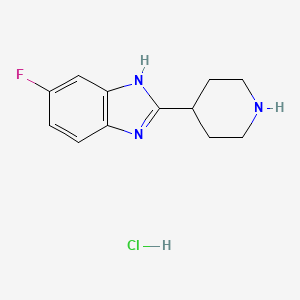
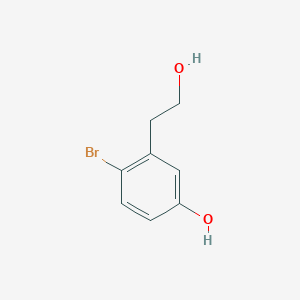
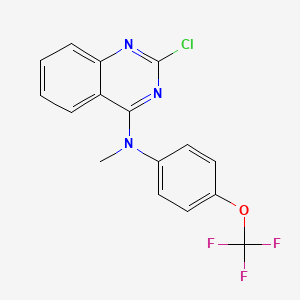


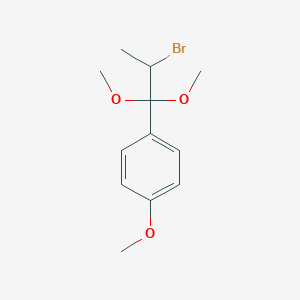

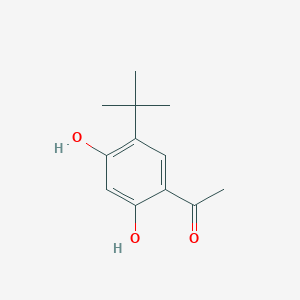
![9-Amino-bicyclo[3.3.1]nonane-3-carboxylic acid methyl ester](/img/structure/B8651035.png)
![Pyrazolo[1,5-a]pyrimidine, 3-iodo-6-(4-methoxyphenyl)-](/img/structure/B8651040.png)
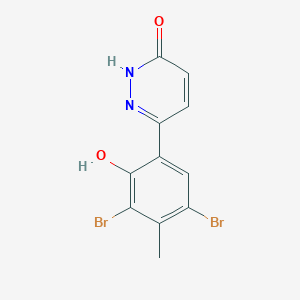
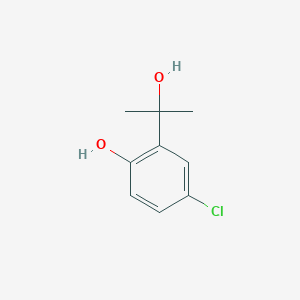
![1-[2-(2-Chloroethoxy)-4-fluorophenyl]ethanone](/img/structure/B8651058.png)
